2-Chloro-4,5,6,7-tetrafluorobenzothiazole

Description

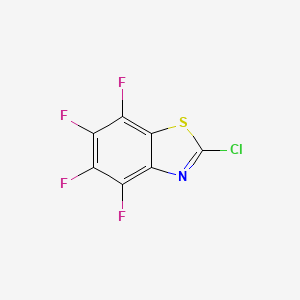

2-Chloro-4,5,6,7-tetrafluorobenzothiazole is a halogenated benzothiazole derivative characterized by a chloro substituent at the 2-position and fluorine atoms at the 4,5,6, and 7 positions of the benzothiazole core. This structural motif combines electron-withdrawing halogens, which are known to enhance electronic properties and bioactivity in medicinal chemistry applications .

Properties

Molecular Formula |

C7ClF4NS |

|---|---|

Molecular Weight |

241.59 g/mol |

IUPAC Name |

2-chloro-4,5,6,7-tetrafluoro-1,3-benzothiazole |

InChI |

InChI=1S/C7ClF4NS/c8-7-13-5-3(11)1(9)2(10)4(12)6(5)14-7 |

InChI Key |

GVWNXCQMKNOZPY-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(C(=C(C(=C1SC(=N2)Cl)F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5,6,7-tetrafluorobenzothiazole typically involves the halogenation of benzothiazole derivatives. One common method is the chlorination of 4,5,6,7-tetrafluorobenzothiazole using chlorine gas under controlled conditions . Another approach involves the use of phosphorus pentasulfide (P4S10) as a thionating agent to introduce sulfur into the benzene ring, followed by halogenation .

Industrial Production Methods

Industrial production of this compound often employs large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5,6,7-tetrafluorobenzothiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Common reagents include sodium amide (NaNH2) and thiourea, typically under reflux conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

One of the primary applications of 2-Chloro-4,5,6,7-tetrafluorobenzothiazole is in the synthesis of pharmaceutical intermediates. The compound serves as a key building block in the development of various drugs. Its fluorinated structure enhances the biological activity and stability of the resultant pharmaceuticals. For instance, it has been utilized in synthesizing compounds with potential anti-inflammatory and anti-cancer properties.

Case Study: Drug Development

A recent study highlighted the synthesis of novel derivatives from this compound that exhibited significant anti-inflammatory activity. These derivatives were tested for their efficacy against specific inflammatory markers in vitro and showed promising results compared to standard anti-inflammatory drugs .

Biological Activities

The biological activities of this compound derivatives have been extensively studied. The compound has demonstrated potential in various therapeutic areas:

- Antiviral Activity : Certain derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms.

- Anthelmintic Properties : Research indicates that some derivatives possess significant anthelmintic activity comparable to established drugs like albendazole .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in disease processes has been explored, indicating its potential as a lead compound for drug development.

Industrial Applications

In addition to its pharmaceutical applications, this compound is also used in industrial processes:

- Pesticide Synthesis : The compound is employed in synthesizing agrochemicals and pesticides due to its effectiveness against various pests.

- Material Science : Its unique chemical properties make it suitable for developing advanced materials with specific functionalities.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

Mechanism of Action

The mechanism of action of 2-Chloro-4,5,6,7-tetrafluorobenzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Cytotoxicity

Compound 58 (2,4-dichlorophenyl-substituted benzothiazole) demonstrated potent cytotoxicity against leukemia cell lines (IC50: 11 µM for K562, 20 µM for Reh), attributed to electron-withdrawing chloro groups enhancing apoptosis induction . In contrast, 2-Chloro-4,5,6,7-tetrafluorobenzothiazole features additional fluorine atoms, which may further modulate electron density and binding affinity. Fluorine’s small atomic radius and high electronegativity could improve metabolic stability and membrane permeability compared to non-fluorinated analogs.

Amino-Substituted Analogs

The 2-amino-4,5,6,7-tetrahydrobenzothiazole () lacks halogen substituents, instead featuring an amino group at the 2-position. Amino groups are electron-donating, which may reduce electrophilic reactivity and cytotoxicity compared to halogenated derivatives. This suggests that halogenation (Cl, F) is critical for enhancing anticancer activity in this scaffold .

Fluorinated Non-Benzothiazole Analogs

4,5,6,7-Tetrafluoroindoline () shares the tetrafluoro motif but lacks the thiazole ring. Such differences in core structure likely alter biological target specificity, underscoring the benzothiazole scaffold’s unique role in mediating interactions with cellular targets like kinases or apoptosis regulators .

Tabulated Comparison of Key Compounds

Biological Activity

2-Chloro-4,5,6,7-tetrafluorobenzothiazole (CAS No. 368442-07-3) is a fluorinated heterocyclic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiazole ring system with multiple fluorine substituents, contributing to its lipophilicity and potential reactivity. The molecular formula is , with a molecular weight of approximately 189.66 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, a study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7) and lung cancer cells (A549) .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| A549 | 20 | Apoptosis induction |

Inhibition of Enzymatic Activity

The compound has also been investigated for its potential to inhibit specific enzymes involved in cancer progression and microbial resistance. For instance, it has shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both bacteria and cancer cells .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) as low as 8 µg/mL for S. aureus, indicating potent antimicrobial activity.

Study 2: Anticancer Mechanisms

In another investigation focused on its anticancer properties, researchers treated various cancer cell lines with different concentrations of the compound. The findings revealed that concentrations above 10 µM led to significant apoptosis rates exceeding 70% in treated cells compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.